molecular formula C5H11ClS B13164103 1-Chloro-4-(methylsulfanyl)butane CAS No. 27160-24-3

1-Chloro-4-(methylsulfanyl)butane

Cat. No.: B13164103
CAS No.: 27160-24-3
M. Wt: 138.66 g/mol
InChI Key: YODPBUBCXJOVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(methylsulfanyl)butane is an organic compound with the molecular formula C5H11ClS. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a butane backbone.

Preparation Methods

1-Chloro-4-(methylsulfanyl)butane can be synthesized through several methods. One common synthetic route involves the chlorination of butane derivatives. For example, a preparation method for 1-chlorobutane involves mixing a catalyst, a chlorination agent, and water, followed by stirring and mixing with n-butyl alcohol to perform a chlorination reaction . This method can be adapted to introduce the methylsulfanyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

1-Chloro-4-(methylsulfanyl)butane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and strong bases like potassium tert-butoxide for elimination reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(methylsulfanyl)butane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methylsulfanyl group can participate in redox reactions, altering the compound’s reactivity and interaction with other molecules. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

1-Chloro-4-(methylsulfanyl)butane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

27160-24-3

Molecular Formula

C5H11ClS

Molecular Weight

138.66 g/mol

IUPAC Name

1-chloro-4-methylsulfanylbutane

InChI

InChI=1S/C5H11ClS/c1-7-5-3-2-4-6/h2-5H2,1H3

InChI Key

YODPBUBCXJOVCU-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.